molecular formula C7H5NO2 B1384305 1,2-Benzisoxazol-6-ol CAS No. 65685-55-4

1,2-Benzisoxazol-6-ol

Cat. No.: B1384305
CAS No.: 65685-55-4
M. Wt: 135.12 g/mol
InChI Key: OBSZDVDXNVEDKQ-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-6-ol is an aromatic organic compound with the molecular formula C7H5NO2 It contains a benzene-fused isoxazole ring structure, making it a member of the benzisoxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisoxazol-6-ol can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Another method includes the base-catalyzed reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction

Biological Activity

1,2-Benzisoxazol-6-ol is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique benzisoxazole structure, which contributes to its biological activity. The compound's specific substitution pattern influences its interaction with various biological targets.

The mechanism of action of this compound involves its binding to specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit enzymes related to microbial growth, demonstrating significant antimicrobial properties against multi-drug resistant (MDR) strains of bacteria such as Escherichia coli and Acinetobacter baumannii .

Antimicrobial Activity

  • Antibiotic Efficacy : Studies indicate that this compound exhibits potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against clinical strains of MDR A. baumannii .
  • Mechanism Insights : The compound's antibacterial effects are linked to its ability to inhibit specific metabolic pathways in bacteria, particularly through interactions with chorismate pyruvate-lyase (CPL), which is absent in mammals, thus contributing to its low toxicity in mammalian models .

Biological Activity Overview

Activity Type Description References
Antimicrobial Effective against MDR strains of E. coli and A. baumannii; MIC as low as 6.25 µg/ml
Anti-inflammatory Modulates inflammatory pathways; potential use in treating conditions like arthritis
Neuropharmacological Potential antipsychotic effects; interacts with serotonin receptors
Antioxidant Exhibits significant antioxidant properties, contributing to cellular protection

Antimicrobial Research

In a study investigating the antimicrobial properties of this compound, researchers found that the compound effectively reduced the growth of MDR A. baumannii in vitro. The study highlighted the importance of structural analogs in enhancing the compound's efficacy against resistant strains .

Neuropharmacological Effects

Another research effort focused on the neuropharmacological potential of benzisoxazole derivatives, including this compound. The findings suggested that these compounds could exhibit antipsychotic-like effects by modulating serotonin pathways without the typical side effects associated with conventional antipsychotics .

Properties

IUPAC Name

1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSZDVDXNVEDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495712
Record name 1,2-Benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65685-55-4
Record name 1,2-Benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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